DL-Phenylserine

Description

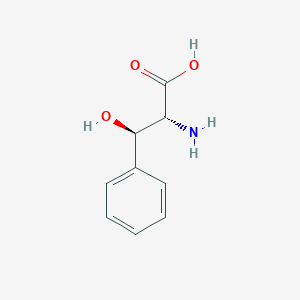

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910522 | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7 | |

| Record name | DL-Phenylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-DL-Serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Non Proteinogenic Amino Acid Research

Non-proteinogenic amino acids are, by definition, amino acids that are not incorporated into proteins during the process of translation. wikipedia.org While the 22 proteinogenic amino acids are the fundamental building blocks of proteins, a vast number of non-proteinogenic amino acids exist, with over 140 known to occur naturally in proteins through post-translational modifications, and thousands more found in nature or synthesized in the lab. wikipedia.org These compounds are not mere curiosities; they are integral to a wide array of biological functions, acting as metabolic intermediates, neurotransmitters, toxins, and components of bacterial cell walls. wikipedia.org

Erythro-D-Phenylserine fits squarely within this diverse group. It is a derivative of the amino acid serine, featuring a phenyl group attached to the beta-carbon. ontosight.ai Its classification as "non-proteinogenic" signifies that it is not directly encoded by the genetic code for protein synthesis. ontosight.ai The study of such molecules is critical for a comprehensive understanding of biochemistry and has significant implications for the development of novel therapeutic agents and other bioactive compounds. wikipedia.org Research into non-proteinogenic amino acids like erythro-D-Phenylserine expands our understanding of metabolic pathways and the chemical diversity of life.

Historical Perspectives on Phenylserine Stereoisomer Research

The history of phenylserine (B13813050) research is intrinsically linked to the development of stereochemistry, the study of the three-dimensional arrangement of atoms in molecules. Phenylserine has two chiral centers, which means it can exist in four different stereoisomeric forms: D-erythro, L-erythro, D-threo, and L-threo. The "erythro" and "threo" designations refer to the relative configuration of the substituents around the two chiral carbons, a nomenclature borrowed from the chemistry of four-carbon sugars.

Early research in the mid-20th century focused on the synthesis and characterization of these various isomers. For instance, studies published in the 1950s detailed the characterization of allophenylserine, another name for the threo isomers of phenylserine. acs.org These foundational studies were crucial for establishing the distinct physical and chemical properties of each stereoisomer. The development of techniques to separate and identify these isomers was a significant milestone, enabling researchers to investigate their individual biological activities. acs.org

Later research delved into the stereoselective synthesis of phenylserine isomers, aiming to produce specific stereoisomers with high purity. oup.comresearchgate.netwhiterose.ac.uk This has been a persistent area of focus, with various chemical and enzymatic methods being developed to control the stereochemical outcome of the synthesis. thieme-connect.comresearchgate.netnih.gov The ability to selectively synthesize a particular stereoisomer is paramount, as the biological effects of the different isomers can vary dramatically.

Significance of Stereochemistry in Chemical and Biological Systems

Diastereomeric and Enantiomeric Considerations for Phenylserine

Phenylserine, a β-hydroxy-α-amino acid, possesses two chiral centers, which gives rise to four stereoisomers. emerging-researchers.org These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other. The two diastereomeric forms are designated as erythro and threo. Each of these diastereomers has a corresponding D and L enantiomer, resulting in D-erythro, L-erythro, D-threo, and L-threo configurations. emerging-researchers.org

The erythro and threo nomenclature is used to describe the relative configuration of the two chiral centers. In the context of phenylserine, this refers to the spatial arrangement of the amino group, the hydroxyl group, and the phenyl group attached to the backbone of the molecule. The condensation of glycine (B1666218) ethyl ester with aromatic aldehydes can yield either threo- or erythro-phenylserine ethyl ester, depending on the reaction conditions. rsc.org For instance, the condensation of benzaldehyde (B42025) with glycine can produce predominantly erythro-phenylserine at lower temperatures, while the threo-form is favored at higher temperatures. rsc.org

The different stereoisomers of phenylserine can exhibit distinct biological activities and are often found in various natural products and pharmaceuticals. emerging-researchers.orgnih.gov For example, L-isomers are typically utilized in medicines containing a phenylserine building block. emerging-researchers.org The enzymatic synthesis of β-hydroxy-α-amino acids, including phenylserine, has garnered significant attention due to their roles as components of antibiotics and immunosuppressants. nih.gov

The separation and identification of these four stereoisomers are crucial for both synthetic and analytical purposes. researchgate.netbeilstein-journals.org Various analytical techniques are employed to distinguish and quantify the different isomers.

Advanced Spectroscopic Approaches for Stereoisomer Differentiation

Spectroscopic methods are indispensable for the characterization and differentiation of phenylserine stereoisomers. These techniques provide detailed information about the three-dimensional structure and chirality of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diastereomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of diastereomers. The chemical shifts and coupling constants in ¹H NMR spectra can be used to distinguish between the erythro and threo forms of phenylserine. acs.orgresearchgate.net

In the ¹H NMR spectra of 1,2-disubstituted-1-arylpropanes, which share a similar structural motif with phenylserine, the signals of the methyl protons of the erythro isomer consistently appear at a lower field compared to the threo isomer. researchgate.net However, the magnitude of the vicinal coupling constant (Jab) is not always a reliable criterion for assigning the configuration in these types of compounds. researchgate.net

For β-phenylserine, the two diastereomers, L-threo-β-phenylserine and L-erythro-β-phenylserine, can be differentiated by their distinct chemical shift values in an NMR spectrum. acs.org High-field NMR systems provide better resolution of the aromatic region of the spectra compared to low-field systems. acs.org For instance, at 600 MHz, the aromatic protons of L-threo-β-phenylserine and L-erythro-β-phenylserine are well-resolved, whereas at 80 MHz, they appear as two singlets. acs.org The protons at the α-carbon also show distinct doublets, with the hydroxyl group's orientation influencing their chemical shifts. acs.org

Recent studies have demonstrated the use of benchtop NMR for in-line analysis of enzymatic reactions producing phenylserine, allowing for the real-time monitoring of diastereomeric excess. acs.orgacs.org This approach has shown a diastereomeric excess of 37:63 (erythro/threo) in a particular enzymatic aldol (B89426) reaction, which aligns with results from offline GC and HPLC measurements. acs.orgacs.org

Detailed analysis of ¹H and ¹³C NMR spectra, often supplemented by techniques like COSY and HETCOR experiments, allows for the complete assignment of signals and confirmation of the stereochemistry of phenylserine derivatives. unirioja.es

Table 1: Representative ¹H NMR Spectral Data for Phenylserine Diastereomers

This table is for illustrative purposes; actual chemical shifts can vary based on solvent and other experimental conditions.

| Proton | Exemplary Chemical Shift (ppm) - erythro | Exemplary Chemical Shift (ppm) - threo |

| Aromatic (Ph) | 7.20-7.45 | 7.20-7.40 |

| CH(OH) | ~5.2 | ~5.3 |

| CH(NH₂) | ~3.9 | ~3.7 |

Data compiled from various spectroscopic studies. acs.org

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a fundamental technique for assessing the chirality of molecules. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. rsc.org

CD spectroscopy is particularly valuable for studying biomolecules like amino acids and proteins. nih.gov The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. By comparing the experimental CD spectrum of a novel compound with that of known compounds with similar structures, it is often possible to determine its absolute configuration. creative-proteomics.com The interaction between a chiral substrate and a CD-silent probe can induce a characteristic chiroptical readout, which can be used to determine the absolute configuration and enantiomeric composition of the substrate. rsc.org

Theoretical calculations of electronic circular dichroism (ECD) spectra can also be used to predict the CD spectra of chiral molecules, aiding in the assignment of their absolute configuration. researchgate.net

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods encompass a range of techniques that rely on the interaction of polarized light with chiral molecules to determine their stereochemistry. Besides CD spectroscopy, Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique. rsc.org

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatographic methods are essential for the separation of stereoisomers and the assessment of enantiomeric and diastereomeric purity. researchgate.netcymitquimica.com

Enantioselective Gas Chromatography (GC) for Phenylserine Isomers

Enantioselective gas chromatography (GC) is a high-resolution analytical technique used for the separation of enantiomers. gcms.czchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. nih.govazom.com

The development of various CSPs, particularly those based on derivatized cyclodextrins, has significantly expanded the applicability of chiral GC. gcms.czchromatographyonline.com These CSPs can separate a wide range of chiral compounds, including amino acids and their derivatives. researchgate.net The separation is based on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, which have different thermodynamic stabilities and thus different retention times. azom.comuni-muenchen.de

For the analysis of phenylserine isomers, GC can be used to determine the conversion of starting materials and the presence of different stereoisomers after derivatization. researchgate.netacs.org For instance, after derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), the two diastereomeric products of a threonine aldolase-catalyzed reaction were detected at distinct retention times using GC-MS. acs.org The use of a chiral column allows for the separation of all four stereoisomers of phenylserine. researchgate.net

Table 2: Common Chiral Stationary Phases for GC

| Stationary Phase Type | Common Selector | Applications |

| Amino Acid Derivatives | L-valine-tert-butylamide (Chirasil-Val) | Derivatized D and L amino acids |

| Cyclodextrins | Permethylated, acylated, or alkylated β-cyclodextrins | Wide range of chiral compounds including terpenes, alcohols, and ketones |

Information compiled from reviews on chiral GC. gcms.czchromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Purity

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for determining the diastereomeric and enantiomeric purity of phenylserine isomers. The separation of the four stereoisomers—D/L-erythro and D/L-threo—is typically achieved using a chiral stationary phase. researchgate.netbeilstein-journals.org

A common method involves a chiral column, such as the Chirex 3126 (D)-penicillamine column, which facilitates the separation of all four isomers. researchgate.netbeilstein-journals.org The mobile phase often consists of an aqueous copper sulfate (B86663) solution mixed with an organic modifier like methanol (B129727). researchgate.netbeilstein-journals.orgacs.org Detection is commonly performed using a UV detector at a wavelength of 254 nm. researchgate.netbeilstein-journals.org The precise conditions, including mobile phase composition, flow rate, and column temperature, are optimized to achieve baseline separation of the diastereomers and enantiomers, allowing for accurate quantification of diastereomeric excess (de) and enantiomeric excess (ee). researchgate.netbeilstein-journals.org For instance, one established method uses a mobile phase of 75% 2 mM CuSO₄ solution and 25% methanol at a flow rate of 1 mL/min with the column temperature maintained at 40°C. researchgate.netbeilstein-journals.org In some analyses, the diastereomeric excess of phenylserine has been observed at 20%, with an enantiomeric excess greater than 99% for both diastereomers. researchgate.netbeilstein-journals.org

Table 1: HPLC Conditions for Phenylserine Isomer Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Chirex 3126 (D)-penicillamine (250 x 4.6 mm or 150 x 4.6 mm) | researchgate.net, beilstein-journals.org, acs.org |

| Mobile Phase | 70-75% 2 mM Copper Sulfate (CuSO₄) in water | researchgate.net, beilstein-journals.org, acs.org |

| 25-30% Methanol | researchgate.net, beilstein-journals.org, acs.org | |

| Flow Rate | 1.0 mL/min | researchgate.net, beilstein-journals.org, acs.org |

| Detection | UV at 254 nm | researchgate.net, beilstein-journals.org |

| Column Temp. | 40-50 °C | researchgate.net, beilstein-journals.org, acs.org |

Chemical and Enzymatic Resolution Strategies for Phenylserine Racemates

The separation of racemic mixtures of phenylserine into pure enantiomers is essential for their application in synthesis. chemicalbook.com Both chemical and enzymatic resolution strategies have been developed to achieve this separation effectively.

Chemical Resolution

Chemical resolution of phenylserine racemates can be accomplished through methods such as preferential crystallization and the use of resolving agents. jst.go.jpjst.go.jp Preferential crystallization has been successfully applied to the hydrochloride salt of threo-phenylserine, which exists as a conglomerate at room temperature, allowing for the successive crystallization of the (2R,3S) and (2S,3R) enantiomers with high optical purities. jst.go.jp

Another approach involves diastereomeric salt formation using a chiral resolving agent. For instance, racemic threo-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid has been resolved using (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as resolving agents, yielding the separated (2R,3S) and (2S,3R) forms. jst.go.jp Similarly, using L-phenylalanine methyl ester hydrochloride as an optically active co-solute in a replacing crystallization method allows for the preferential crystallization of (2R,3S)-1·HCl. jst.go.jp

Enzymatic Resolution

Enzymatic resolution offers a highly selective and efficient alternative for producing enantiomerically pure phenylserine derivatives. acs.org This method leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. acs.orgnih.gov

Threonine aldolases are prominent enzymes used in this context. nih.govresearchgate.net For example, a low-specificity D-threonine aldolase (B8822740) from Arthrobacter sp. has been used for the kinetic resolution of chemically synthesized DL-threo-3-[4-(methylthio)phenylserine] (MTPS), a key intermediate for antibiotics like florfenicol. nih.gov This process can yield L-threo-MTPS with a 50% molar yield and an enantiomeric excess of 99.6%. nih.gov The reaction is often carried out using either the purified enzyme or whole recombinant Escherichia coli cells that overproduce the enzyme. nih.gov D-threonine aldolase has also been employed in a two-phase ionic solvent system to resolve D/L-syn-p-sulfone phenylserine, achieving an enantiomeric excess of over 99% for the L-syn isomer. researchgate.netsciopen.com

Chemical Synthesis Approaches to Phenylserine Derivatives

Chemical methods for synthesizing phenylserine derivatives have evolved to provide a high degree of control over the stereochemical outcome. These strategies range from diastereoselective reactions to more complex asymmetric and multistep routes to isolate specific stereoisomers.

Diastereoselective Synthesis of Phenylserine Frameworks

Diastereoselective synthesis aims to preferentially form one diastereomer over others. A notable approach involves the Strecker reaction, a method for synthesizing α-amino acids. An efficient diastereoselective synthesis of (S)- and (R)-α-phenylserine has been reported using a sulfinimine-mediated Strecker reaction. thieme-connect.com This key step utilizes a chiral N-sulfinyl ketimine derived from 2-hydroxyacetophenone (B1195853) to control the stereochemistry. thieme-connect.com

Another strategy for achieving diastereoselectivity is through the Grignard addition to chiral aldehydes. For instance, the synthesis of all four stereoisomers of α-methyl-β-phenylserine has been accomplished using a stereodivergent route starting from (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. unirioja.es The high levels of asymmetric induction observed in the Grignard additions are crucial for the success of this method. unirioja.es

The table below summarizes key aspects of these diastereoselective synthesis methods.

| Starting Material | Key Reaction | Product Stereoisomers | Reference |

| 2-Hydroxyacetophenone | Sulfinimine-mediated Strecker reaction | (S)- and (R)-α-Phenylserine | thieme-connect.com |

| (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals | Grignard addition | (2R,3R), (2R,3S), (2S,3S), and (2S,3R)-α-methyl-β-phenylserine | unirioja.es |

Asymmetric Synthesis Strategies for Enantiopure Phenylserine

Asymmetric synthesis focuses on producing a specific enantiomer. The asymmetric Strecker synthesis using enantiopure sulfinimines and diethylaluminum cyanide is a powerful method for producing enantiopure phenylserine. acs.org The choice of reagents and the presence of additives like alcohols can significantly influence the stereochemical outcome. acs.org

The use of chiral auxiliaries is another common strategy. For example, enantiopure compounds can be synthesized from prochiral substrates by temporarily incorporating a chiral moiety, which directs the stereoselective formation of new chiral centers. ub.edu This approach allows for the generation of diastereomeric intermediates that can then be separated and converted to the desired enantiopure product. ub.edu

Multistep Chemical Routes to Specific Phenylserine Stereoisomers

Accessing specific, and often rare, stereoisomers of phenylserine frequently requires multistep synthetic sequences. These routes often involve a combination of stereoselective reactions and strategic protection and deprotection steps. For example, the synthesis of the four stereoisomers of α-methyl-β-phenylserine demonstrates a stereodivergent approach where both enantiomers of a chiral starting material are used to access all possible stereoisomeric products. unirioja.es

Computer-aided synthesis planning (CASP) tools are emerging to help design such complex multistep routes. nih.gov These tools can analyze a target molecule and propose a sequence of reactions to produce it from commercially available starting materials, often prioritizing shorter and more efficient pathways. nih.gov The synthesis of chiral β-hydroxy α-amino acids, like phenylserine, often requires these carefully planned multistep chemical syntheses to achieve the desired stereochemistry. lookchem.com

Biocatalytic and Enzymatic Synthesis of Phenylserine

Biocatalytic methods, utilizing enzymes to catalyze reactions, offer a green and highly selective alternative to traditional chemical synthesis for producing phenylserine. These enzymatic approaches often proceed under mild conditions and can exhibit remarkable stereospecificity.

Phenylserine Aldolase-Catalyzed Reactions and Stereoselectivity

Phenylserine aldolases are enzymes that catalyze the reversible aldol addition of glycine to an aldehyde. While not explicitly detailed in the provided search results, the principles of aldolase-catalyzed reactions are transferable. These enzymes are known for their ability to form carbon-carbon bonds with high stereocontrol. The stereoselectivity of these reactions is dictated by the enzyme's active site, which orients the substrates in a specific manner to favor the formation of a particular stereoisomer.

Role of Threonine Aldolases in Phenylserine Production

Threonine aldolases (TAs) are a well-studied class of enzymes that catalyze the reversible cleavage of threonine into glycine and acetaldehyde (B116499). beilstein-journals.org This reactivity can be harnessed in the reverse direction to synthesize β-hydroxy-α-amino acids, including phenylserine, by reacting glycine with benzaldehyde. beilstein-journals.orgfrontiersin.org

L-threonine aldolases (LTAs) specifically produce L-amino acids. frontiersin.org However, a significant challenge with wild-type TAs is their often low diastereoselectivity at the β-carbon, leading to mixtures of syn and anti products. nih.govacs.orgfrontiersin.org To address this, protein engineering and site-directed mutagenesis have been employed to create TA variants with improved stereoselectivity and catalytic efficiency. frontiersin.orgacs.orgfrontiersin.org For instance, mutations in the active site of L-threonine aldolase from Aeromonas jandaei have been shown to increase the diastereomeric excess (d.e.) for the synthesis of L-β-phenylserine. frontiersin.org Similarly, D-threonine aldolases (DTAs) can be used to produce D-phenylserine stereoisomers with high stereoselectivity. rsc.org

The table below highlights the use of different threonine aldolases in phenylserine synthesis.

| Enzyme Source | Aldehyde Substrate | Key Findings | Reference |

| Aeromonas jandaei (LTA) | Benzaldehyde | Mutants showed increased conversion (up to 60%) and d.e. (up to 80% syn). | frontiersin.org |

| Pseudomonas sp. (LTA) | 4-(methylsulfonyl)benzaldehyde | Mutants with improved or inverted stereoselectivity were obtained. | nih.govacs.org |

| Thermotoga maritima (TA) | Benzaldehyde | Immobilized enzyme used in a microreactor for flow synthesis, achieving ~30% yield. | beilstein-journals.org |

| Delftia sp. RIT313 (DTA) | Aromatic aldehydes | High conversion (>90%) and d.e. (>90%) for specific substituted phenylserines. | rsc.org |

| Pseudomonas putida (LTA) | 4-methylsulfonylbenzaldehyde | An engineered mutant achieved 72% conversion and 86% diastereoselectivity. | frontiersin.org |

Enzymatic Cascades for Enhanced Stereoselective Synthesis

Enzymatic cascades, which involve multiple enzymes working in a coordinated sequence, offer a powerful and sustainable approach for synthesizing phenylserine and its stereoisomers. These one-pot systems can overcome challenges associated with single-enzyme reactions, such as unfavorable thermodynamics, substrate or product inhibition, and the need for costly cofactors.

To further enhance efficiency and address the inhibition caused by aldehydes, more complex multi-enzyme cascades have been developed. One such system was constructed for the synthesis of L-threo-phenylserine from benzoic acid. jiangnan.edu.cn This cascade integrates four distinct enzymes:

Carboxylic Acid Reductase (CAR): Converts benzoic acid to benzaldehyde, alleviating the need to add potentially toxic benzaldehyde directly.

L-threonine Transaldolase (PmLTTA): Catalyzes the key aldol addition between the generated benzaldehyde and L-threonine. jiangnan.edu.cn

Alcohol Dehydrogenase (ADH): Removes the acetaldehyde by-product generated by the PmLTTA, shifting the reaction equilibrium towards product formation. jiangnan.edu.cn

Glucose Dehydrogenase (GDH): Regenerates the NADPH cofactor required by the CAR, ensuring continuous operation. jiangnan.edu.cn

Optimization of Enzymatic Reaction Conditions for Phenylserine Yield and Stereoselectivity

The yield and stereoselectivity of the enzymatic synthesis of phenylserine are highly dependent on the careful optimization of various reaction parameters. Key factors that are commonly adjusted include pH, temperature, substrate concentrations and ratios, and the use of additives.

The choice of enzyme is fundamental, as different enzymes exhibit different optimal conditions. For instance, a phenylserine aldolase from Pseudomonas putida 24-1, which synthesizes a mixture of L-threo and L-erythro-phenylserine, shows optimal activity at a pH of approximately 7.5 for the synthesis reaction. nih.gov In contrast, a multi-enzyme cascade for L-threo-phenylserine synthesis identified pH 8.0 as optimal. jiangnan.edu.cn Temperature is another critical variable; for a threonine aldolase from Thermotoga maritima, the highest product yield was achieved at 70°C, with a decrease at higher temperatures likely due to enzyme deactivation. beilstein-journals.org

The molar ratio of the substrates, typically glycine and benzaldehyde, is a crucial parameter to optimize. Research using the Pseudomonas putida aldolase found that a glycine-to-benzaldehyde molar ratio of 10:1 provided the best results for the synthesis of phenylserine isomers. nih.gov This high ratio of the amino acid donor is a common strategy in aldolase-catalyzed reactions to push the equilibrium toward product formation.

The tables below summarize key findings from various optimization studies.

Table 1: Optimization of Phenylserine Synthesis using Phenylserine Aldolase from P. putida

This interactive table presents data on the optimization of reaction conditions for phenylserine synthesis.

| Parameter | Optimal Value | Outcome | Source |

|---|---|---|---|

| pH | 7.5 | Maximizes synthetic activity | nih.gov |

| Glycine:Benzaldehyde Ratio | 10:1 (mol/mol) | Best result for product formation | nih.gov |

Further enhancements can be achieved by optimizing the concentrations of cofactors and additives. In one study, the concentration of the essential cofactor pyridoxal (B1214274) 5'-phosphate (PLP) and the presence of surfactants like Tween 80 were fine-tuned to maximize yield. researchgate.net Similarly, in whole-cell biocatalysis using E. coli expressing an L-threonine transaldolase, co-solvents were screened to improve conversion. nih.gov

Table 2: Optimization of a Multi-Enzyme Cascade for L-threo-phenylserine Synthesis

This interactive table details the optimized conditions for a cascade reaction involving PmLTTA, CAR, ADH, and GDH.

| Parameter | Optimal Condition | Result | Source |

|---|---|---|---|

| pH | 8.0 | - | jiangnan.edu.cn |

| Temperature | 30 °C | - | jiangnan.edu.cn |

| Final Conversion | 57.1% | High conversion achieved | jiangnan.edu.cn |

These optimization efforts are critical for developing robust and efficient biocatalytic processes. By systematically exploring the influence of each reaction parameter, researchers can significantly improve both the total yield and the stereochemical purity of the desired phenylserine isomer, making enzymatic methods increasingly competitive with traditional chemical synthesis. jiangnan.edu.cnbeilstein-journals.org

Enzymatic Transformations and Metabolic Pathways Involving Phenylserine

Serine Hydroxymethyltransferase Interactions with Phenylserine (B13813050) Substrates

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a crucial role in one-carbon metabolism. wikipedia.org Its primary function is the reversible conversion of L-serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. wikipedia.org However, SHMT is also known to catalyze the retro-aldol cleavage of various β-hydroxy amino acids, including phenylserine, in a reaction that is independent of tetrahydrofolate. nih.gov

While the general mechanism for SHMT-catalyzed retro-aldol cleavage is understood, specific mechanistic investigations focusing exclusively on the dealdolization of erythro-D-phenylserine are not extensively detailed in the available literature. Studies on SHMT from Pseudoxanthomonas taiwanensis have characterized its activity based on the retro-aldol cleavage of DL-phenylserine, indicating that the enzyme can process this substrate. nih.gov

The substrate specificity of SHMT can vary between different organisms. Research on a thermostable SHMT from Pseudoxanthomonas taiwanensis AL17 demonstrated its ability to catalyze the retro-aldol cleavage of this compound. nih.gov The kinetic parameters for this reaction were determined and are presented in Table 1.

| Kinetic Parameter | Value |

|---|---|

| Vmax | 242 U/mg |

| Km | 23.26 mM |

| Kcat | 186/s |

| Kcat/Km | 8/(mM.s) |

Data sourced from a study on thermostable serine hydroxymethyltransferase from Pseudoxanthomonas taiwanensis AL17 with this compound as the substrate. nih.gov

It is important to note that this kinetic analysis was performed using a racemic mixture of this compound, and therefore does not provide specific values for the erythro-D-phenylserine isomer. nih.gov Studies on phenylserine aldolase (B8822740) from Pseudomonas putida have shown that this enzyme is specific for the L-form of both threo- and erythro-3-phenylserine, with the D-enantiomers not serving as substrates. nih.gov This suggests that the stereochemistry at the α-carbon is a critical determinant for substrate recognition in some related enzymes.

Phenylserine Dehydratase Characterization and Reaction Pathways

Phenylserine dehydratase is an enzyme that catalyzes the deamination of phenylserine. This enzyme has been isolated and characterized from various microorganisms, providing insights into its specific reaction pathways and substrate requirements.

A novel phenylserine dehydratase has been purified to homogeneity from Pseudomonas pickettii PS22. nih.gov The purification process involved several chromatographic steps, resulting in a monomeric enzyme with a molecular mass of approximately 38 kDa. nih.gov This enzyme contains one mole of pyridoxal 5'-phosphate per mole of enzyme and exhibits maximal reactivity at a pH of about 7.5. nih.gov

The phenylserine dehydratase from Pseudomonas pickettii PS22 catalyzes the deamination of L-threo-3-phenylserine to produce phenylpyruvate and ammonia. nih.gov The enzyme demonstrates a high degree of specificity for the L-threo isomer. nih.gov Crucially, L-erythro-3-phenylserine was found to be an inert substrate for this enzyme, indicating a strict stereochemical requirement for its catalytic activity. nih.gov Consequently, erythro-D-phenylserine is not a substrate for this particular phenylserine dehydratase. The reaction does not produce 2-aminoacetophenone (B1585202).

D-Phenylserine Dehydrogenase Studies and Oxidative Pathways

D-phenylserine dehydrogenase is an enzyme involved in the oxidative degradation of D-phenylserine. This enzyme catalyzes the oxidation of the β-hydroxyl group of the amino acid.

Studies on a D-phenylserine deaminase from Arthrobacter sp. TKS1, an enzyme that also acts on D-forms of β-hydroxy-α-amino acids, revealed that DL-erythro-phenylserine was an inert substrate. researchgate.net This suggests that for some enzymes in this class, the erythro configuration is not recognized.

However, research on an L-phenylserine dehydrogenase from Pseudomonas syringae NK-15 has shown that this enzyme can act on dl-erythro-β-phenylserine. nih.gov Although this enzyme is specific for the L-form, the fact that the racemic erythro mixture is a substrate indicates that the erythro configuration can be accommodated by the active site of some phenylserine dehydrogenases. nih.gov In fact, the relative activity with dl-erythro-β-phenylserine was significantly higher than with dl-threo-β-phenylserine. nih.gov

The oxidative pathway catalyzed by both L- and D-phenylserine dehydrogenases involves the NAD+-dependent oxidation of the β-hydroxyl group of phenylserine. nih.gov This oxidation results in the formation of an unstable α-amino-β-keto intermediate, which then undergoes spontaneous decarboxylation to yield 2-aminoacetophenone and carbon dioxide. nih.gov

Table 2 presents the substrate specificity of L-phenylserine dehydrogenase from Pseudomonas syringae NK-15, highlighting the relative activity with different phenylserine stereoisomers.

| Substrate | Concentration (mM) | Relative Activity (%) |

|---|---|---|

| dl-threo-β-phenylserine | 20 | 100 |

| d-threo-β-phenylserine | 10 | 0 |

| dl-erythro-β-phenylserine | 20 | 840 |

Data reflects the substrate specificity of L-phenylserine dehydrogenase from Pseudomonas syringae NK-15. nih.gov

NAD(P)+-Dependent Oxidation Mechanisms

The oxidation of phenylserine by dehydrogenases is a critical step in its degradation, involving the transfer of electrons from the substrate to a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor, either NAD+ or NADP+.

The D-phenylserine dehydrogenase purified from Pseudomonas syringae NK-15 demonstrates a strict requirement for NADP+ as its natural coenzyme for the oxidation of D-threo-β-phenylserine, with NAD+ showing only slight activity. nih.gov The reaction involves the oxidation of the β-hydroxyl group of the phenylserine molecule. The enzyme exhibits maximal activity at a high pH of 10.4. nih.gov The Michaelis constants (Km) for D-threo-β-phenylserine and NADP+ were determined to be 0.44 mM and 29 µM, respectively, indicating a high affinity for both the substrate and the cofactor. nih.gov

Conversely, the L-phenylserine dehydrogenase from the same organism catalyzes the NAD+-dependent oxidation of the β-hydroxyl group of L-β-phenylserine. scispace.comnih.gov The proposed reaction for both L- and D-phenylserine dehydrogenases involves the oxidation of the hydroxyl group, which is followed by a spontaneous decarboxylation, ultimately yielding 2-aminoacetophenone and CO2. scispace.com This mechanism represents an oxidative degradation pathway for phenylserine.

Broader Metabolic Pathway Integration of Phenylserine in Microorganisms

In microorganisms, the catabolic pathways for aromatic amino acids are well-established and typically converge on a few central intermediates. The degradation products of erythro-D-phenylserine are integrated into these broader metabolic networks.

The enzymatic degradation of phenylserine can proceed via two main routes: oxidation by dehydrogenase or cleavage by an aldolase. Phenylserine aldolase, for instance, cleaves L-phenylserine into benzaldehyde (B42025) and glycine. nih.govnih.gov The dehydrogenase pathway, as seen in Pseudomonas syringae, converts phenylserine into 2-aminoacetophenone. scispace.com

These initial breakdown products are then funneled into central aromatic catabolic pathways. Benzaldehyde can be oxidized to benzoate, which is then converted to benzoyl-CoA. This intermediate enters the β-ketoadipate pathway after dihydroxylation and ring cleavage. Glycine is a fundamental amino acid that can be readily utilized in protein synthesis or further metabolized.

In many bacteria, including Pseudomonas species, the degradation of the structurally related amino acid phenylalanine often proceeds through phenylacetate. nih.govresearchgate.net Phenylacetate is then activated to its CoA-thioester and subsequently undergoes ring hydroxylation and cleavage. It is plausible that intermediates from phenylserine degradation, such as those derived from its phenyl group, are channeled into this or similar pathways for aromatic compound catabolism, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle like fumarate (B1241708) and acetoacetate. nih.govdavuniversity.org The integration of phenylserine catabolism into these central pathways allows the organism to utilize the compound as a sole source of carbon and energy.

Enzymatic Epimerization and Diastereomeric Scrambling in Phenylserine Synthesis

The stereospecific synthesis of β-hydroxy-α-amino acids like phenylserine is of significant interest. Enzymatic methods offer high selectivity, but the presence of multiple chiral centers can lead to the formation of different diastereomers (e.g., erythro and threo). Epimerases and racemases are enzymes that can interconvert stereoisomers, and their action, or the lack thereof, is crucial in these synthetic pathways. nih.gov

Furthermore, some enzymes involved in amino acid metabolism exhibit racemase activity. Serine palmitoyltransferase, for example, has been shown to catalyze the racemization of its substrate, D-serine, to L-serine within its active site before proceeding with the condensation reaction. nih.gov This inherent ability of some pyridoxal-5'-phosphate (PLP)-dependent enzymes to abstract and re-add the α-proton non-stereospecifically can lead to scrambling of stereocenters. While this specific activity has not been detailed for phenylserine-specific enzymes, it highlights a potential biological mechanism for diastereomeric interconversion.

Structure Activity Relationship Studies of Phenylserine Derivatives

Design and Synthesis of Phenylserine (B13813050) Analogues for Mechanistic Probes

The rational design and synthesis of analogues of erythro-D-phenylserine are fundamental to elucidating enzymatic mechanisms and probing biological pathways. These synthetic molecules, which feature targeted structural modifications, serve as powerful tools for investigating enzyme-substrate interactions, reaction intermediates, and transition states.

A primary strategy in designing such probes involves the introduction of atoms or functional groups that alter the electronic properties or steric profile of the parent molecule. Fluorination, for example, is a common and effective modification. The high electronegativity and small size of the fluorine atom can modulate the acidity, reactivity, and conformational preferences of the amino acid without introducing significant steric bulk. The synthesis of fluorinated phenylserine analogues allows researchers to study the impact of altered electronic distribution on enzyme binding and catalysis.

Synthetic approaches to phenylserine analogues are diverse and can be tailored to achieve specific stereoisomers. Biocatalytic asymmetric synthesis is a particularly powerful method, capable of generating specific stereogenic centers from simple prochiral precursors in a single step. For instance, enzymes like threonine aldolase (B8822740) can catalyze the aldol (B89426) addition of glycine (B1666218) to a substituted benzaldehyde (B42025), yielding a phenylserine derivative. While these reactions can sometimes produce a mixture of threo and erythro isomers, optimization of the enzyme and reaction conditions can favor the desired stereoisomer.

One notable class of analogues includes those with substituents on the phenyl ring. For example, the synthesis of p-chloro-phenylserine and p-bromo-phenylserine has been achieved using enzymatic methods. These halogenated analogues serve as probes to understand how electron-withdrawing groups on the aromatic ring influence the molecule's interaction with enzyme active sites.

The table below summarizes examples of synthesized phenylserine analogues and the methods employed, highlighting the versatility in creating molecular probes.

| Analogue | Synthetic Method | Purpose / Application |

| Fluorinated Phenylserines | Erlenmeyer azalactone synthesis; Chiral auxiliary methods | Probing electronic effects in enzyme active sites; Enhancing metabolic stability. researchgate.net |

| p-Chloro-phenylserine | L-threonine transaldolase (ObiH) catalyzed aldol addition | Investigating the impact of electron-withdrawing groups on substrate binding. nih.gov |

| p-Bromo-phenylserine | L-threonine transaldolase (ObiH) catalyzed aldol addition | Studying steric and electronic effects of larger halogens in enzymatic reactions. nih.gov |

| m-Bromo-phenylserine | L-threonine transaldolase (ObiH) catalyzed aldol addition | Assessing the influence of substituent position on biological activity. nih.gov |

These synthetic analogues are indispensable for detailed mechanistic studies. By systematically altering the structure of erythro-D-phenylserine and observing the resulting changes in biological or chemical activity, researchers can map the functional landscape of enzyme active sites and refine models of catalytic mechanisms.

Influence of Substituents on Phenylserine Reactivity and Stereochemistry

The introduction of substituents onto the phenylserine scaffold profoundly influences its chemical reactivity and stereochemical outcomes. These modifications can alter the electron density of the aromatic ring, introduce steric hindrance, or create new non-covalent interactions, thereby affecting reaction rates and the preferred three-dimensional arrangement of the molecule.

Electronic Effects: Substituents on the phenyl ring are broadly classified as either electron-donating or electron-withdrawing.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups (NO₂), and carbonyl groups increase the electrophilicity of the aromatic ring and can influence the pKa of the amino and carboxyl groups. For instance, a fluorine atom on the phenyl ring can stabilize negative charges that develop during enzymatic reactions, potentially altering the rate-determining step of a catalytic cycle.

Electron-Donating Groups (EDGs): Alkyl or alkoxy groups increase the electron density of the ring, which can affect its interaction with electron-deficient pockets within an enzyme's active site.

The impact of these electronic modifications is evident in the synthesis and activity of various analogues. A review of fluorinated phenylalanine derivatives highlights that the replacement of hydrogen with fluorine can significantly improve the biophysical and chemical properties of the parent molecule, including its metabolic stability and bioavailability. researchgate.netnih.gov

Steric Effects: The size and position of a substituent can dictate the molecule's ability to fit within a confined space, such as an enzyme's active site. A bulky substituent in the ortho position of the phenyl ring may clash with amino acid residues in the binding pocket, preventing optimal orientation for catalysis. Conversely, a substituent might provide favorable van der Waals contacts that enhance binding affinity.

The stereochemical outcome of reactions involving phenylserine derivatives is also sensitive to substituent effects. In enzymatic synthesis, the nature of the substituent on the benzaldehyde precursor can influence the diastereoselectivity of the aldol reaction, shifting the ratio of erythro to threo products. This is because the substituent can alter the preferred orientation of the substrate in the active site prior to bond formation.

The following table details how different substituents can modulate the properties of the phenylserine molecule.

| Substituent Type | Example | Position on Phenyl Ring | Predicted Influence on Reactivity/Stereochemistry |

| Strong EWG | Nitro (NO₂) | para | Increases acidity of hydroxyl group; may alter binding orientation. |

| Halogen (EWG) | Fluorine (F) | ortho, meta, para | Modulates acidity and basicity; can form specific hydrogen bonds or halogen bonds, influencing conformation. researchgate.net |

| Halogen (EWG) | Chlorine (Cl) | para | Alters electronic profile for mechanistic probing. nih.gov |

| Moderate EDG | Methyl (CH₃) | para | Increases ring electron density; may enhance hydrophobic interactions. |

By systematically studying these influences, a clearer understanding of the structure-activity relationship (SAR) emerges, guiding the design of derivatives with tailored reactivity and specific biological functions.

Conformational Analysis and its Impact on Biological Interactions

The biological function of erythro-D-phenylserine and its derivatives is intrinsically linked to their three-dimensional shape, or conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These conformations can have different energy levels, and the molecule will exist as an equilibrium of various conformers. The specific conformation that a phenylserine derivative adopts is critical for its ability to bind to a biological target, such as an enzyme or receptor.

The key rotatable bonds in phenylserine are between the alpha- and beta-carbons (Cα-Cβ) and between the beta-carbon and the phenyl ring (Cβ-C-phenyl). Rotation around these bonds determines the relative orientation of the carboxyl, amino, hydroxyl, and phenyl groups. These orientations are crucial for forming specific non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions—with a biological target.

Hydrogen Bonding: The hydroxyl and amino groups of phenylserine are key hydrogen bond donors and acceptors. Their spatial positioning, dictated by the molecule's conformation, determines whether they can form effective hydrogen bonds with residues in an enzyme's active site.

Hydrophobic Interactions: The phenyl ring often engages in hydrophobic or π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The conformation of the molecule affects the orientation and accessibility of this ring.

Computational methods, such as molecular dynamics (MD) simulations, and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the conformational landscape of molecules like phenylserine. These analyses can identify the most stable (lowest energy) conformations and predict which conformers are most likely to be "bioactive"—that is, the shape the molecule adopts when it binds to its target.

The presence of substituents can significantly alter the conformational preferences of phenylserine. For example, a bulky substituent on the phenyl ring may create steric hindrance that disfavors certain rotational isomers. Conversely, an intramolecular hydrogen bond between a substituent and the hydroxyl or amino group could lock the molecule into a more rigid conformation. This conformational rigidity can sometimes be advantageous, as it reduces the entropic penalty of binding to a receptor, potentially leading to higher affinity.

The table below illustrates the relationship between molecular conformation and biological interactions.

| Conformation Feature | Key Interacting Groups | Type of Biological Interaction | Consequence for Activity |

| Extended Conformer | Amino, Carboxyl, Hydroxyl | Hydrogen bonding, electrostatic interactions with enzyme active site residues. | Optimal alignment for substrate binding and catalysis. |

| Gauche Conformer | Phenyl Ring and Hydroxyl Group | Intramolecular hydrogen bonding; altered orientation of the phenyl group. | May be a lower-energy state in solution but not the bioactive conformation for a specific enzyme. |

| Rigidified Conformer (due to bulky substituent) | Entire Molecule | Pre-organized for binding. | Reduced entropic cost upon binding, potentially increasing affinity and potency. |

Understanding the interplay between a molecule's structure, its preferred conformations, and its interactions with biological macromolecules is a cornerstone of medicinal chemistry and drug design. For erythro-D-phenylserine, this knowledge allows for the design of analogues that are conformationally biased towards the bioactive shape, leading to enhanced potency and selectivity.

Stereochemical Requirements for Enzyme Recognition and Substrate Binding

Enzymes are chiral catalysts that operate in a three-dimensional environment, making them highly sensitive to the stereochemistry of their substrates. For an enzyme to recognize and bind erythro-D-phenylserine, a precise spatial arrangement of the molecule's functional groups is required to match the complementary architecture of the enzyme's active site. The specific stereochemistry at both the α-carbon and the β-carbon is critical for productive binding.

Phenylserine has two stereocenters, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo.

The D vs. L configuration: This refers to the absolute configuration at the α-carbon. Most naturally occurring amino acids are in the L-form. However, some enzymes are specific for D-amino acids. An enzyme specific for D-phenylserine will have its binding pockets arranged to interact productively with the D-enantiomer and will not bind the L-enantiomer effectively.

Enzymes that act on phenylserine, such as phenylserine aldolase or D-phenylserine dehydrogenase, have evolved active sites that are exquisitely tuned to a specific stereoisomer. For example, D-phenylserine dehydrogenase catalyzes the oxidation of the β-hydroxyl group. The active site of this enzyme will have residues positioned to bind the D-amino group, the carboxylate, and the phenyl ring, while simultaneously placing the β-hydroxyl group in proximity to the catalytic machinery and the required cofactor (e.g., NAD⁺).

The table below summarizes the importance of specific stereochemical features for enzyme recognition.

| Stereochemical Feature | Functional Groups Involved | Importance for Enzyme Binding | Example Enzyme Class |

| D-configuration at α-carbon | α-amino group, α-carboxyl group | Precise positioning for electrostatic and hydrogen bonding interactions specific to D-amino acid utilizing enzymes. | D-amino acid dehydrogenases researchgate.net |

| erythro-configuration at β-carbon | β-hydroxyl group, α-amino group | Correct spatial orientation to fit within the active site without steric hindrance and to align the hydroxyl group for catalysis. | Stereospecific aldolases |

| Orientation of Phenyl Ring | Phenyl group | Engagement in specific hydrophobic or π-stacking interactions within a defined binding pocket. | Phenylserine aldolases researchgate.net |

If any of these stereochemical requirements are not met, the binding affinity between the molecule and the enzyme is significantly reduced or completely abolished. This high degree of stereospecificity is a hallmark of enzymatic catalysis and underscores the importance of controlling stereochemistry in the synthesis of biologically active molecules.

Applications of Erythro D Phenylserine As a Chiral Building Block in Research

Precursor for the Synthesis of Complex Organic Molecules

The unique structural features of erythro-D-phenylserine, including a carboxylic acid, an amino group, and a hydroxyl group, all attached to a stereochemically defined backbone, make it an ideal starting material for constructing intricate molecular architectures. Its application spans various domains of synthetic chemistry, from the creation of novel antibiotics to the total synthesis of natural products with potent biological activities.

Role in β-Lactam Synthesis Research

β-Lactams are a cornerstone of antibiotic therapy, and the synthesis of novel β-lactam derivatives remains an active area of research to combat antibiotic resistance. researchgate.netrsc.org Erythro-D-phenylserine has been employed as a chiral precursor in the stereoselective synthesis of β-lactams. The inherent stereochemistry of the phenylserine (B13813050) backbone can be transferred to the final β-lactam ring, enabling the synthesis of specific stereoisomers. This control is critical as the biological activity of β-lactam antibiotics is highly dependent on their stereochemistry. Research has demonstrated methods such as palladium-catalyzed enantioselective intramolecular C(sp3)–H amidation to form β-lactams with high enantioselectivity. nsf.gov

Table 1: Examples of β-Lactam Synthesis Methodologies

| Method | Description | Key Features |

| Staudinger Synthesis | A [2+2] cycloaddition of a ketene (B1206846) and an imine. | Versatile and widely used for the synthesis of a variety of β-lactams. |

| Metal-Catalyzed Syntheses | Utilizes transition metals to catalyze the formation of the β-lactam ring. | Can offer high stereoselectivity and efficiency. |

| Base-Promoted Cyclizations | Involves the cyclization of β-amino esters or amides. | A straightforward method for the synthesis of certain β-lactam derivatives. |

Contribution to Sphingosine and Derivatives Synthesis

Sphingosine and its derivatives, such as ceramides, are essential components of cell membranes and are involved in various cellular signaling pathways. themedicalbiochemistrypage.orgyoutube.com The synthesis of these complex lipids often requires chiral starting materials to establish the correct stereochemistry. Erythro-D-phenylserine has served as a valuable chiral building block in the synthesis of D-erythro-sphingosine. nih.govnih.govresearchgate.net Synthetic strategies have been developed that utilize erythro-D-phenylserine to construct the characteristic long-chain amino alcohol backbone of sphingolipids with the desired stereochemical configuration.

Table 2: Key Enzymes in Sphingosine and Ceramide Synthesis

| Enzyme | Function |

| Serine palmitoyltransferase (SPT) | Catalyzes the initial condensation of palmitoyl-CoA and serine. themedicalbiochemistrypage.org |

| Ceramide Synthases (CerS) | A family of enzymes that acylate sphinganine (B43673) to form dihydroceramides. themedicalbiochemistrypage.org |

| Sphingomyelin Synthases (SMS) | Transfer phosphorylcholine (B1220837) from phosphatidylcholine to a ceramide to synthesize sphingomyelins. themedicalbiochemistrypage.org |

Utility in Peptide Synthesis Methodologies

Peptides are crucial biomolecules with a wide range of biological functions. The synthesis of peptides with specific sequences and stereochemistry is a fundamental aspect of chemical biology and drug discovery. wikipedia.orgnih.gov While standard proteinogenic amino acids are the primary components of peptides, the incorporation of non-proteinogenic amino acids like erythro-D-phenylserine can introduce unique structural features and biological activities. Methodologies such as Solid Phase Peptide Synthesis (SPPS) allow for the stepwise assembly of amino acids, including non-standard ones, onto a solid support. bachem.com The use of protecting groups for the amino and carboxyl termini, as well as for reactive side chains, is essential to prevent unwanted side reactions during synthesis. wikipedia.org

Table 3: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) peptide.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) peptide.com |

| Carbobenzyloxy | Cbz | Hydrogenolysis nih.gov |

Intermediate in Natural Product Total Synthesis Research

The total synthesis of complex natural products is a significant challenge in organic chemistry and serves to confirm their structure and provide access to larger quantities for biological studies. researchgate.netethz.ch Erythro-D-phenylserine has been utilized as a key chiral intermediate in the total synthesis of various natural products. Its pre-defined stereocenters can be incorporated into the target molecule, simplifying the synthetic route and ensuring the correct stereochemical outcome. The ability to use chiral building blocks like erythro-D-phenylserine is a powerful strategy in modern synthetic chemistry. nih.gov

Development of Chemical Probes and Enzyme Inhibitors for Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing for the study of its function in a biological system. nih.gov Enzyme inhibitors are a class of chemical probes that specifically block the activity of an enzyme. The development of potent and selective chemical probes and enzyme inhibitors is crucial for understanding complex biological processes and for the discovery of new therapeutic agents. escholarship.orgmdpi.com Erythro-D-phenylserine and its derivatives have been investigated as scaffolds for the design and synthesis of novel chemical probes and enzyme inhibitors. The specific stereochemistry and functional groups of phenylserine can be modified to create molecules that bind with high affinity and selectivity to the active site of a target enzyme. nih.gov

Theoretical and Computational Investigations of Erythro D Phenylserine

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of erythro-D-phenylserine are crucial determinants of its biological activity and chemical reactivity. Molecular modeling techniques, including molecular mechanics, are employed to explore the conformational landscape of this molecule. These methods allow for the calculation of the relative energies of different spatial arrangements of the atoms, known as conformers, and the identification of the most stable, low-energy conformations.

Studies on related substituted diphenylethanes, which share structural similarities with phenylserine (B13813050), have demonstrated that empirical energy calculations can provide significant insights into the conformational behavior of these molecules. researchgate.net For instance, in analogous systems, the preference for specific conformations, such as those with antiperiplanar hydrogen atoms, has been observed and quantified. researchgate.net The heterocyclic ring in related structures often prefers a half-chair conformation, with bulky substituents like phenyl rings occupying pseudo-equatorial positions to minimize steric hindrance. nih.gov

The process of conformational analysis typically involves generating a multitude of possible conformations and then minimizing their energies to find the most stable structures. This can be achieved through various computational strategies, such as systematic grid searches or more sophisticated algorithms like the CENSO (Conformer Ensemble Search and Optimization) procedure. chemrxiv.org These methods often start with a computationally less expensive method, like semiempirical quantum mechanics (e.g., xTB), to generate an initial ensemble of conformers, which is then refined using higher-level methods like density functional theory (DFT). chemrxiv.org

The analysis of the conformational landscape is essential for understanding how erythro-D-phenylserine interacts with its environment, including solvent molecules and biological receptors. The distances between key functional groups, such as the nitrogen of the amino group and the oxygen of the hydroxyl group, are critical for its biological function and are directly influenced by its conformational state.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a powerful framework for understanding the electronic structure and intrinsic reactivity of erythro-D-phenylserine. Methods such as Density Functional Theory (DFT) are routinely used to compute various molecular properties that offer insights into the molecule's behavior in chemical reactions. scienceopen.com

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Quantum chemical calculations can also be used to determine various reactivity descriptors. These include:

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are likely to interact with charged species.

Fukui Functions: These indices predict which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack.

The application of these computational tools allows for a detailed analysis of how the electronic properties of erythro-D-phenylserine influence its chemical behavior. For instance, the calculated partial atomic charges can help identify the most reactive sites for specific reactions. The theoretical framework of quantum mechanics, including the Schrödinger equation, provides the fundamental basis for these calculations, although approximations are necessary for complex molecules. scienceopen.comusc.edu

The accuracy of these calculations is dependent on the chosen theoretical level (e.g., B3LYP functional) and basis set (e.g., 6-31G(d,p)). researchgate.net By solving the Kohn-Sham equations within the DFT framework, it is possible to obtain a reasonably accurate description of the potential energy surface of the molecule, which governs its chemical transformations. scienceopen.comusc.edu

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Electron Density | Distribution of electrons within the molecule | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) centers. |

| Electrostatic Potential | The potential created by the molecule's charge distribution | Predicts sites for non-covalent interactions and electrostatic-driven reactions. |

In Silico Predictions for Enzyme-Substrate Interactions and Mechanism

In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting and analyzing the interactions between erythro-D-phenylserine and enzymes. These computational techniques provide atomic-level insights into the binding process, helping to elucidate the mechanism of enzyme catalysis.

Molecular Docking: This technique predicts the preferred orientation of a substrate (ligand) when it binds to a receptor, such as an enzyme's active site. Docking algorithms explore various possible binding poses and score them based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions). For erythro-D-phenylserine, docking studies can identify key amino acid residues in an enzyme's active site that are crucial for its recognition and binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes that occur upon substrate binding and during the catalytic process. MD simulations can reveal the stability of the docked pose and highlight the flexibility of both the enzyme and the substrate.

Machine learning approaches are also increasingly being used to predict enzyme-substrate interactions. mdpi.comresearchgate.netmit.edu These methods can be trained on large datasets of known enzyme-substrate pairs to learn the complex relationships between molecular features and binding affinity or catalytic activity. mdpi.comresearchgate.netmit.edu Such models can then be used to screen for new enzymes that might act on erythro-D-phenylserine or to predict how mutations in an enzyme might affect its interaction with this substrate.

Key interactions that can be predicted using these in silico methods include:

Hydrogen Bonds: The hydroxyl and amino groups of erythro-D-phenylserine are likely to form hydrogen bonds with polar residues in the enzyme's active site.

Electrostatic Interactions: The carboxylate group can form salt bridges with positively charged residues like arginine or lysine.

Hydrophobic Interactions: The phenyl group can engage in hydrophobic interactions with nonpolar residues.

For example, in studies of serine racemase, a related enzyme, molecular docking has been used to identify critical residues involved in ligand interaction within the binding pocket. nih.gov These computational approaches can guide experimental studies, such as site-directed mutagenesis, to validate the predicted roles of specific amino acid residues in catalysis.

| Computational Method | Information Provided | Application to erythro-D-Phenylserine |

| Molecular Docking | Predicts binding pose and affinity of the substrate in the enzyme's active site. | Identifies key interacting residues and the preferred orientation of erythro-D-phenylserine for catalysis. |

| Molecular Dynamics | Simulates the dynamic behavior and stability of the enzyme-substrate complex. | Assesses the stability of the binding pose and observes conformational changes during the interaction. |

| Machine Learning | Predicts enzyme-substrate interactions based on learned patterns from large datasets. | Screens for potential enzymes that can act on erythro-D-phenylserine and predicts the effects of mutations. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools for elucidating the detailed step-by-step mechanisms of chemical reactions involving erythro-D-phenylserine. By calculating the potential energy surface (PES) for a given reaction, researchers can identify the transition states (the highest energy points along the reaction coordinate) and intermediates, thereby mapping out the most likely reaction pathway.

Density Functional Theory (DFT) is a widely used method for these types of investigations, providing a good balance between accuracy and computational cost. chemrxiv.org By locating the transition state structures, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. A lower activation energy corresponds to a faster reaction rate.

For enzyme-catalyzed reactions, quantum mechanics/molecular mechanics (QM/MM) methods are often employed. In this approach, the region of the system where the chemical transformation occurs (the active site and the substrate) is treated with a high-level quantum mechanical method, while the rest of the enzyme and the surrounding solvent are described by a more computationally efficient molecular mechanics force field. This hybrid approach allows for the study of reactions in a realistic biological environment.

Computational studies can provide insights into various aspects of reaction mechanisms, including:

The role of specific catalytic residues: By modeling the reaction with and without certain amino acid residues, their contribution to catalysis can be assessed. For instance, the role of a conserved tyrosine residue in transition-state stabilization has been confirmed computationally in some enzymes. rsc.org

The stereospecificity of a reaction: By calculating the activation energies for the formation of different stereoisomers, the preference for one product over another can be explained.

The effect of substrate modifications: The impact of changing substituents on the reactivity of erythro-D-phenylserine can be predicted by calculating the reaction profiles for different derivatives.

Recent advances in computational methods have made it possible to study increasingly complex reaction mechanisms. rsc.org These theoretical investigations complement experimental studies and can provide a level of detail that is often difficult to obtain through experiments alone. For example, computational studies on dihydropyrimidinase have elucidated the roles of specific residues in the catalytic mechanism and the origin of its stereospecificity. rsc.org

| Computational Task | Outcome | Relevance to erythro-D-Phenylserine Reactions |

| Potential Energy Surface (PES) Mapping | Identification of reactants, products, intermediates, and transition states. | Provides a complete energetic profile of a chemical transformation involving erythro-D-phenylserine. |

| Transition State (TS) Search | Determination of the structure and energy of the highest energy point along the reaction pathway. | Allows for the calculation of the activation energy, which is directly related to the reaction rate. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of a reaction within the complex environment of an enzyme active site. | Elucidates the role of the protein environment in catalyzing reactions of erythro-D-phenylserine. |

| Analysis of Reaction Energetics | Comparison of the energies of different possible pathways. | Determines the most favorable reaction mechanism. |

Future Directions and Emerging Research Avenues for Erythro D Phenylserine

Advancements in High-Throughput Screening for Novel Enzymes

The discovery and engineering of enzymes are crucial for developing efficient and stereoselective methods for erythro-D-Phenylserine synthesis. High-throughput screening (HTS) has become an indispensable tool for rapidly evaluating vast libraries of enzyme variants to identify candidates with desired properties such as enhanced activity, stability, or altered substrate specificity. nih.gov Combining enzyme engineering with HTS is a key strategy for creating novel biocatalysts. rsc.org